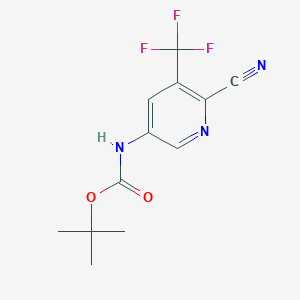

tert-Butyl (6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamate

Description

tert-Butyl (6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamate is a pyridine-derived compound featuring a trifluoromethyl group at position 5, a cyano substituent at position 6, and a tert-butyl carbamate group at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and drug development. Its synthesis typically involves carbamate protection of the pyridin-3-amine core, as exemplified in related compounds (e.g., ). The trifluoromethyl and cyano groups enhance metabolic stability and modulate binding affinity in biological systems, as seen in its use for enzalutamide-resistant prostate cancer therapies ().

Properties

Molecular Formula |

C12H12F3N3O2 |

|---|---|

Molecular Weight |

287.24 g/mol |

IUPAC Name |

tert-butyl N-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]carbamate |

InChI |

InChI=1S/C12H12F3N3O2/c1-11(2,3)20-10(19)18-7-4-8(12(13,14)15)9(5-16)17-6-7/h4,6H,1-3H3,(H,18,19) |

InChI Key |

DTZSTIJIRVAOAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)C#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a cyano-substituted pyridine under controlled conditions. The reaction mixture is then cooled and stirred to allow the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new chemical entities and materials .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor binding .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and medicinal chemistry research .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl and cyano groups play a crucial role in its binding affinity and selectivity. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

a) tert-Butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate (CAS 325457-86-1)

- Structure: Lacks the cyano group at position 6 but retains the trifluoromethyl group at position 5.

- Molecular Weight: 262.23 g/mol (vs. ~288 g/mol for the target compound, assuming addition of the cyano group).

- Applications : Used as an intermediate in kinase inhibitor synthesis.

b) tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate (CAS 1820707-62-7)

- Structure : Chloro substituent at position 2 and trifluoromethyl at position 5.

- Molecular Weight : 296.67 g/mol.

- Synthetic Utility: The chloro group facilitates nucleophilic substitution reactions, whereas the cyano group in the target compound may favor different reactivity (e.g., cyano hydrolysis or reduction).

- Commercial Availability : Priced at €1,530/g (Apollo Scientific), reflecting high demand for halogenated intermediates.

c) tert-Butyl N-6-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate (Compound 6, )

- Structure : Chloro at position 6 and trifluoromethyl at position 5.

- Synthesis : Prepared via Boc protection of 6-chloro-5-(trifluoromethyl)pyridin-3-amine using di-t-butyl dicarbonate.

- Comparison: The chloro substituent may enhance lipophilicity compared to the cyano group, influencing pharmacokinetic properties.

Functional Group Additions or Modifications

a) (S)-tert-Butyl (1-(3-((6-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)-2-hydroxy-2-methyl-3-oxopropyl)-1H-pyrazol-4-yl)-carbamate (21d, )

- Structure : Incorporates the target compound as a substructure linked to a pyrazole moiety.

- Biological Relevance : Demonstrated activity against enzalutamide-resistant prostate cancer (60% yield, m/z 453.16 [M−H]⁻).

- NMR Data : Distinct $^{19}\text{F}$ NMR signal at δ −62.11, consistent with trifluoromethyl electronic environments.

b) tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()

Physicochemical and Commercial Properties

*Estimated based on structural analogs.

Key Research Findings

- Synthetic Accessibility: The target compound’s cyano group enables diverse functionalization (e.g., reduction to amines or cross-coupling), contrasting with halogenated analogs that rely on substitution ().

- Biological Performance: The combination of cyano and trifluoromethyl groups in compound 21d enhances target binding and metabolic stability, critical for overcoming drug resistance.

- Commercial Viability : High costs for halogenated analogs (e.g., €1,530/g) suggest that the target compound may also command premium pricing if scaled for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.